3,11-Dihydroxypregnan-20-one
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Overview
Description
3,11-Dihydroxypregnan-20-one is a steroidal compound with the molecular formula C21H34O3. It is a derivative of pregnane and features hydroxyl groups at the 3rd and 11th positions and a ketone group at the 20th position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dihydroxypregnan-20-one typically involves multi-step organic reactions starting from readily available steroidal precursors. One common synthetic route includes the hydroxylation of pregnan-20-one derivatives at the 3rd and 11th positions using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for commercial production. The process would include optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,11-Dihydroxypregnan-20-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 20th position can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3,11-dioxopregnan-20-one or carboxylic acid derivatives.
Reduction: Formation of 3,11-dihydroxypregnan-20-ol.
Substitution: Formation of 3,11-dialkoxypregnan-20-one or 3,11-diacylpregnan-20-one.
Scientific Research Applications
3,11-Dihydroxypregnan-20-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3,11-Dihydroxypregnan-20-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and counterbalancing excitatory responses. This modulation occurs through binding to distinct sites on the GABA receptor, separate from the GABA, benzodiazepine, and barbiturate binding sites .
Comparison with Similar Compounds
Similar Compounds
- 3,21-Dihydroxypregnan-20-one
- 3,17-Dihydroxypregnan-20-one
- 3,20-Dihydroxypregnan-11-one
Uniqueness
3,11-Dihydroxypregnan-20-one is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-(3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVCQZNBRFPYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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